Bienvenue dans la boutique en ligne BenchChem!

9-Keto-cannabinoid methyl ether

Synthetic cannabinoid chemistry 9-Ketocannabinoid synthesis Apoverbenone route

9-Keto-cannabinoid methyl ether (9-KCME; CAS 135415-65-5) is a synthetic cannabinoid intermediate belonging to the 9-ketocannabinoid class, with molecular formula C₂₁H₃₀O₃ and a molecular weight of 330.46 g/mol. It is structurally defined as (6aR,10aR)-1-methoxy-6,6-dimethyl-3-pentyl-6,6a,7,8,10,10a-hexahydro-9H-benzo[c]chromen-9-one, incorporating both a C-9 ketone and a C-1 methyl ether protecting group on the classical tricyclic cannabinoid scaffold.

Molecular Formula C21H30O3
Molecular Weight 330.5 g/mol
CAS No. 135415-65-5
Cat. No. B155545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Keto-cannabinoid methyl ether
CAS135415-65-5
Synonyms9-kcme
9-keto-cannabinoid methyl ethe
Molecular FormulaC21H30O3
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCCCCCC1=CC2=C(C3CC(=O)CCC3C(O2)(C)C)C(=C1)OC
InChIInChI=1S/C21H30O3/c1-5-6-7-8-14-11-18(23-4)20-16-13-15(22)9-10-17(16)21(2,3)24-19(20)12-14/h11-12,16-17H,5-10,13H2,1-4H3/t16-,17-/m1/s1
InChIKeyJVCWJGIDSNOHET-IAGOWNOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Keto-cannabinoid methyl ether (CAS 135415-65-5): A Critical Synthetic Intermediate for Cannabinoid Metabolite and Analog Research


9-Keto-cannabinoid methyl ether (9-KCME; CAS 135415-65-5) is a synthetic cannabinoid intermediate belonging to the 9-ketocannabinoid class, with molecular formula C₂₁H₃₀O₃ and a molecular weight of 330.46 g/mol [1]. It is structurally defined as (6aR,10aR)-1-methoxy-6,6-dimethyl-3-pentyl-6,6a,7,8,10,10a-hexahydro-9H-benzo[c]chromen-9-one, incorporating both a C-9 ketone and a C-1 methyl ether protecting group on the classical tricyclic cannabinoid scaffold [2]. First reported in 1991, 9-KCME serves primarily as a key precursor for the preparation of diverse cannabinoid metabolites and structural analogs, enabling downstream functionalization that would be difficult or impossible with unprotected phenolic intermediates [1].

Why 9-Keto-cannabinoid methyl ether Cannot Be Replaced by Generic Cannabinoid Intermediates in Metabolite Synthesis


Generic substitution fails because 9-KCME occupies a structurally unique intersection of two critical functionalities—the C-9 ketone and the C-1 methyl ether—within a single intermediate [1]. The methyl ether masks the phenolic -OH, preventing undesired oxidation or O-alkylation side reactions during subsequent transformations, while the C-9 ketone provides a handle for stereoselective reduction, Grignard addition, or enolate chemistry that simpler intermediates such as Δ⁸-THC methyl ether or unprotected 9-ketocannabinoids cannot support with equivalent regioselectivity [2]. This dual functionality is essential for the divergent synthesis of 9-hydroxy, 9-alkyl, and 11-nor-9-carboxy cannabinoid metabolites, making direct replacement by single-functionality intermediates chemically non-viable without substantial increases in step count and loss of stereochemical control [1].

Quantitative Differentiation Evidence for 9-Keto-cannabinoid methyl ether (9-KCME) Against Closest Analogs


Synthetic Step-Count Advantage: 9-KCME Accessed in 5 Steps from (+)-Apoverbenone vs. 7+ Steps for Nabilone Protected Intermediate

9-KCME was prepared from commercially available (+)-apoverbenone in a concise 5-step sequence: aryllithium condensation, oxidation, MOM ether hydrolysis, acid-catalyzed cyclization, and metal-ammonia reduction [1]. In contrast, the structurally related protected intermediate for nabilone synthesis required a 7-step sequence from the same starting material, including additional protection/deprotection maneuvers and a separate ketone installation step [2]. This 2-step reduction in synthetic length for 9-KCME translates directly to higher overall yield and reduced material cost in the laboratory.

Synthetic cannabinoid chemistry 9-Ketocannabinoid synthesis Apoverbenone route

Methyl Ether Protection Eliminates Hydrogen-Bond Donor Capacity vs. Free Phenolic 9-Ketocannabinoid

9-KCME possesses a topological polar surface area (TPSA) of 35.53 Ų and exactly zero hydrogen-bond donors (HBD = 0), as the C-1 hydroxyl is fully methylated [1]. The corresponding 9-ketocannabinoid with a free C-1 phenolic -OH (the direct demethylated analog) would exhibit one HBD and an estimated TPSA of approximately 55.5 Ų (calculated increment of ~20 Ų for phenolic -OH addition) [2]. This difference in hydrogen-bonding capacity alters the compound's solubility profile in organic solvents, its chromatographic retention behavior, and its passive membrane permeability—factors critical for its use as a protected intermediate in multi-step synthesis.

Medicinal chemistry Physicochemical profiling Cannabinoid SAR

Stereochemical Integrity: (6aR,10aR) Configuration is Fixed During Synthesis vs. Epimerizable Analogs

The Wu synthesis of 9-KCME proceeds from enantiomerically pure (+)-apoverbenone and employs a metal-ammonia reduction that stereoselectively establishes the trans-(6aR,10aR) ring junction [1]. This absolute configuration is locked by the rigid tricyclic framework and the C-6 gem-dimethyl group, precluding epimerization under standard reaction conditions. In contrast, 9-ketocannabinoid intermediates bearing a C-9 ketone but lacking the C-1 methyl ether protection (or bearing a free C-1 hydroxyl) can undergo keto-enol tautomerization at C-9 under basic or acidic conditions, potentially eroding stereochemical purity at the adjacent C-10a position [2].

Stereoselective synthesis Cannabinoid stereochemistry Chiral intermediate

Divergent Intermediate Utility: 9-KCME Enables Access to 9-Hydroxy, 9-Alkyl, and 11-Nor-9-Carboxy Metabolite Series

9-KCME is explicitly described as 'the precursor for many cannabinoid metabolites and analogues' [1] and is the starting material for a range of C-9 and C-11 functionalized tricyclic classical cannabinoid syntheses [2]. From 9-KCME, stereoselective reduction yields 9α- or 9β-hydroxy analogs, Grignard addition installs 9-alkyl chains, and Baeyer-Villiger oxidation or haloform reaction provides 11-nor-9-carboxy derivatives. Alternative intermediates such as Δ⁸-THC methyl ether or 9-keto-cannabinoid (free phenol) are not reported to support this same breadth of divergent derivatization without additional protection/deprotection steps.

Cannabinoid metabolite synthesis Divergent synthesis 9-Ketocannabinoid chemistry

Optimal Research and Industrial Application Scenarios for 9-Keto-cannabinoid methyl ether (9-KCME) Based on Verified Differentiation Evidence


Synthesis of Cannabinoid Metabolite Reference Standards for Forensic Toxicology

Forensic and clinical toxicology laboratories require authentic reference standards of cannabinoid metabolites such as 11-nor-9-carboxy-Δ⁹-THC and 9α/9β-hydroxy-hexahydrocannabinols for LC-MS/MS method validation. 9-KCME serves as the common protected intermediate from which these metabolites can be divergently prepared via stereoselective ketone reduction, Baeyer-Villiger oxidation, or haloform reaction . Its 5-step availability from (+)-apoverbenone and the locked (6aR,10aR) stereochemistry [1] ensure that multiple metabolite standards can be generated from a single procurement lot with predictable stereochemical fidelity, avoiding the need to source and validate separate intermediates for each target metabolite.

Structure-Activity Relationship (SAR) Studies on 9-Substituted Cannabinoid CB1/CB2 Ligands

Medicinal chemistry programs investigating CB1 or CB2 receptor ligands use the 9-keto cannabinoid scaffold as the entry point for exploring C-9 substitution effects on receptor affinity and selectivity . 9-KCME, with its methyl ether still intact, allows chemists to perform nucleophilic additions or reductions at the C-9 carbonyl without interference from the phenolic -OH, which would otherwise require a separate protection step [1]. Late-stage demethylation of the methyl ether then yields the free phenol for final SAR evaluation. This two-stage strategy, uniquely enabled by the methyl-ether-protected 9-keto intermediate, is not feasible with the free-phenol 9-ketocannabinoid intermediate.

Isotopically Labeled Internal Standard Preparation for Quantitative Cannabinoid Bioanalysis

The preparation of deuterated or ¹³C-labeled cannabinoid internal standards (e.g., 5′-(²H₃)-11-nor-9-carboxy-Δ⁹-THC methyl ester methyl ether) proceeds from 9-KCME or closely related 9-ketocannabinoid methyl ether intermediates . The C-9 ketone serves as the anchor point for isotopic label incorporation via deuteride reduction, while the methyl ether protection ensures that label scrambling at the phenolic position does not occur. The concise 5-step synthesis of 9-KCME [1] makes it a cost-effective starting material for labeled standard production, where the inherently high per-milligram cost of isotopically enriched reagents demands the shortest possible synthetic route.

Quote Request

Request a Quote for 9-Keto-cannabinoid methyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.